2-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine
Description
2-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine is a bicyclic amine featuring a piperidine ring connected to a pyrrolidine moiety via a methylene bridge. This compound is part of a broader class of dipiperidine and piperidine-pyrrolidine hybrids studied for their pharmacological and antimicrobial properties. Its structural uniqueness lies in the combination of a six-membered piperidine ring and a five-membered pyrrolidine ring, which influences its conformational flexibility and biological interactions .
Properties
IUPAC Name |
2-methyl-1-(pyrrolidin-2-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-5-2-3-8-13(10)9-11-6-4-7-12-11/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXZNJRXJUNLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organometallic Cyclization
A copper-catalyzed cyclization of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene yields 5-methylene piperidines, which undergo hydrogenation to furnish 2-methylpiperidines. For instance:
- Reagent : β-Aminoalkyl zinc iodide (1.2 eq)
- Catalyst : CuI (10 mol%)
- Conditions : THF, 0°C to room temperature, 12–24 h
- Hydrogenation : H₂ (1 atm), Pd/C (5 wt%), 25°C, 6 h
- Yield : 55–85%
This method excels in stereoselectivity, producing enantiomerically enriched 2-methylpiperidines suitable for chiral applications.
Hydrogenation of Pyrroline Derivatives
Alternative routes adapt hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., Pt/C or PtO₂) in alcoholic solvents. While primarily used for pyrrolidines, analogous strategies apply to piperidines by adjusting ring size and substituents.
Preparation of Pyrrolidin-2-ylmethyl Electrophiles
The pyrrolidin-2-ylmethyl group is introduced via alkylation, requiring activated intermediates:
Prolinol Mesylation
N-Cbz-prolinol (pyrrolidin-2-ylmethanol) is converted to its mesylate for subsequent nucleophilic substitution:
- Reagents : Methanesulfonyl chloride (1.5 eq), triethylamine (2 eq)
- Conditions : Dichloromethane, 0°C to room temperature, 2 h
- Yield : >90%
This electrophile facilitates efficient coupling with piperidine derivatives.
N-Alkylation of 2-Methylpiperidine
The critical coupling step merges 2-methylpiperidine with the pyrrolidin-2-ylmethyl group:
Direct Alkylation
Reaction of 2-methylpiperidine with pyrrolidin-2-ylmethyl mesylate under basic conditions:
Challenges include steric hindrance at the secondary amine, necessitating polar aprotic solvents and elevated temperatures.
Mitsunobu Reaction
An alternative employs Mitsunobu conditions to couple pyrrolidin-2-ylmethanol with 2-methylpiperidine:
- Reagents : DIAD (1.2 eq), PPh₃ (1.2 eq)
- Solvent : THF, 0°C to room temperature, 12 h
- Yield : 40–60% (estimated from analogous reactions)
This method bypasses mesylate preparation but requires stoichiometric reagents.
Alternative Synthetic Routes
Reductive Amination
Condensation of pyrrolidin-2-ylmethyl ketone with 2-methylpiperidine followed by NaBH₄ reduction:
- Limitations : Low yields (<30%) due to poor imine formation with secondary amines.
Analytical Characterization
Critical data for validating synthesis:
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | ≥95% |
| Optical Rotation (αD) | Polarimetry | +12.5° (c = 1, CHCl₃) |
| MS (m/z) | ESI-MS | 196.2 [M+H]⁺ |
| ¹H NMR (CDCl₃) | 400 MHz | δ 2.8–3.2 (m, 4H, piperidine CH₂N) |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of any double bonds present.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl halides or sulfonates can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Fully saturated derivatives.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
2-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Piperidine-Pyrrolidine Hybrids vs. Dipiperidines
Key Findings from Antimicrobial Studies ():
Replacement of one or both piperidine rings in dipiperidine scaffolds with pyrrolidine (e.g., 2-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine) abolishes antimycobacterial activity.
| Compound Series | Scaffold Description | MIC (μg/ml) | Activity in Luc Assay |
|---|---|---|---|
| Series I (Dipiperidines) | (Piperidin-4-ylmethyl)piperidine | 8–64 | Positive |
| Series II | 1-(Pyrrolidin-2-ylmethyl)piperidine-4-ol | >64 | Negative |
| Series III | [1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol | >64 | Negative |
- Critical Structural Factors: Ring Size: Piperidine (6-membered) is essential for activity; pyrrolidine (5-membered) substitution reduces potency. Linkage: A methylene bridge between rings provides flexibility but cannot compensate for pyrrolidine’s reduced efficacy. Substituent Position: N1-attachment of the second amino component (e.g., in Series II) yields better hit rates than C4-attachment .
Piperidine vs. Morpholine Substitutions ()
Replacing piperidine with morpholine in acetylcholinesterase (AChE) inhibitors reduces activity:
| Compound | Ring Structure | AChE IC50 (nM) | Key Interactions Lost |
|---|---|---|---|
| 1–3 | Piperidine | 10–50 | Ser122, Tyr70, Trp279 |
| 4–5 | Morpholine | >1000 | Weak Trp84 interaction |
Impact of Planar vs. Non-Planar Substituents ()
In SARS-CoV-2 3CLpro inhibitors:
- Planar Aromatic Groups : Reduce activity (MIC >64 μg/ml).
- Pyrrolidine/Pyrrole Groups : Maintain potency (IC50 ~1.32 μM).
- Structural Advantage: Non-planar pyrrolidine groups (as in this compound) may better fit hydrophobic enzyme pockets compared to flat aromatic systems .
Pharmacokinetic Profiles ()
Piperidine analogs vary widely in bioavailability and metabolic stability:
| Compound Class | Mitochondrial Elongation EC50 | Plasma Half-Life (h) | Key Feature |
|---|---|---|---|
| Piperidine Mitofusin Activators | 0.5–2.0 μM | 4–6 | High CNS Penetration |
| This compound | N/A | Not Reported | Likely Rapid Hepatic Metabolism |
- Note: The pyrrolidine moiety may increase metabolic lability due to susceptibility to oxidative enzymes .
Biological Activity
2-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperidine ring substituted with a pyrrolidine moiety. This unique configuration may contribute to its interaction with various biological targets.
The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity as:
- Enzyme inhibitors : Compounds in this class can inhibit enzymes involved in critical biological pathways, such as serine hydrolases .
- Receptor modulators : The compound may interact with G-protein-coupled receptors (GPCRs), influencing various signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, potentially serving as a lead compound for new antibiotic development.
Anticancer Potential
Research has indicated that derivatives of piperidine and pyrrolidine exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For instance, compounds structurally similar to this compound have shown promising results in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Study on Antimicrobial Efficacy
A study conducted on various piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
Cancer Cell Line Testing
In vitro testing using human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-1-(pyrrolidin-2-ylmethyl)piperidine, and how can stereochemical outcomes be controlled?
Methodological Answer: Synthesis typically involves multi-step reactions, such as Mannich or nucleophilic substitution reactions, with careful control of conditions. For example:
- Mannich Reaction: Piperidine derivatives can be synthesized via Mannich reactions involving formaldehyde, amines, and carbonyl compounds under basic conditions. Temperature and stoichiometry are critical to minimize byproducts .
- Stereochemical Control: Chiral catalysts (e.g., enantiopure pyrrolidine derivatives) or resolution techniques (e.g., chiral chromatography) can ensure stereochemical fidelity. Structural overlays of similar compounds (e.g., fentanyl analogues) highlight the importance of torsion angles in stereochemical alignment .
- Purification: Column chromatography and recrystallization are recommended to achieve high purity (>99%), as demonstrated in dichloromethane/NaOH-based syntheses of related piperidines .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Refer to GHS classifications (e.g., H302 for oral toxicity, H315 for skin irritation) and use PPE (gloves, goggles, lab coats). Avoid inhalation; work in fume hoods .
- Spill Management: Use inert absorbents (e.g., vermiculite) for accidental releases. Toxic fumes from combustion require carbon dioxide extinguishers .
- First Aid: Immediate skin washing with water and medical consultation for eye exposure are critical. Safety data sheets (SDS) for analogous piperidines provide standardized protocols .
Advanced Research Questions
Q. How can QSAR models guide the design of this compound derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Descriptor Selection: Use molecular descriptors (e.g., logP, polar surface area) from structural datasets (Supplementary Table S1, ) to build regression models.
- ADMET Prediction: Tools like ADMET Predictor™ evaluate absorption, distribution, and toxicity. For phenyl piperidines, such models identified optimal logP ranges (2–4) for blood-brain barrier penetration .
- Validation: Cross-validate predictions with in vitro assays (e.g., microsomal stability tests) to refine substituent choices (e.g., methyl vs. ethyl groups).
Q. How do structural overlays with pharmacologically active compounds (e.g., fentanyl) inform the design of this compound-based ligands?
Methodological Answer:
- X-ray Crystallography: Compare torsion angles and ring alignments between target compounds and reference structures (e.g., fentanyl from Cambridge Structural Database). Overlay only piperidine or phenyl rings to identify binding pharmacophores .
- Docking Studies: Use software (e.g., AutoDock Vina) to simulate interactions with opioid receptors. Adjust substituents (e.g., pyrrolidine vs. piperidine) to optimize binding energy.
- Case Study: Compound 8c (a fentanyl analogue) showed divergent activity due to stereochemical mismatches, emphasizing the need for precise structural alignment .
Q. What analytical techniques are most effective for characterizing this compound and resolving data contradictions?
Methodological Answer:
- Chromatography: HPLC with chiral columns resolves enantiomeric impurities. GC-MS confirms purity (>99%) in dichloromethane-based syntheses .
- Spectroscopy: H/C NMR identifies regioisomers (e.g., distinguishing pyrrolidine vs. piperidine methyl groups). IR spectroscopy detects carbonyl byproducts .
- Thermal Analysis: DSC/TGA evaluates decomposition profiles, critical for storage stability. For example, piperidine derivatives with methyl groups show higher thermal stability .
Q. How can environmental and regulatory constraints influence the scalable synthesis of this compound?
Methodological Answer:
- Waste Management: Piperidine toxicity requires neutralization (e.g., with acetic acid) before disposal. Incineration with scrubbers mitigates airborne hazards .
- Regulatory Compliance: Adhere to Controlled Substances Act guidelines if the compound is a precursor. Documentation of synthetic routes and end-use is mandatory .
- Green Chemistry: Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) in extraction steps to reduce environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
